(2-Butoxy-3,5-difluorophenyl)methanol is a highly specialized, poly-substituted benzyl alcohol derivative utilized primarily as an advanced intermediate in medicinal chemistry and agrochemical development [1]. Featuring a sterically demanding and lipophilic 2-butoxy chain alongside electron-withdrawing 3,5-difluoro substitutions, this building block offers a pre-configured, metabolically stable pharmacophore. Procurement of this exact compound allows chemists to bypass complex, low-yielding multi-step regioselective etherifications and fluorinations, directly enabling Mitsunobu couplings, oxidations to the corresponding aldehyde, or conversions to benzylic halides for late-stage alkylations.
Substituting (2-Butoxy-3,5-difluorophenyl)methanol with shorter-chain analogs like (3,5-difluoro-2-methoxyphenyl)methanol drastically alters the lipophilicity (logP) and steric volume of the resulting target molecule, often leading to failed structure-activity relationship (SAR) objectives in receptor binding or membrane permeability [1]. Conversely, omitting the 3,5-difluoro substitutions (e.g., using 2-butoxyphenylmethanol) leaves the aromatic ring vulnerable to rapid oxidative metabolism and alters the electronic density of the benzylic position, which negatively impacts the yield and kinetics of downstream nucleophilic displacement reactions.
In lead optimization, tuning lipophilicity is critical for membrane permeability and target residence time. The 2-butoxy group in (2-Butoxy-3,5-difluorophenyl)methanol provides a calculated logP increase of approximately +1.5 units compared to the 2-methoxy analog [1]. This extended aliphatic chain also increases the steric bulk around the benzylic position, which can enforce specific conformational preferences when coupled to a core scaffold, unlike the rotationally freer methoxy derivative.
| Evidence Dimension | Calculated Lipophilicity (clogP contribution) |
| Target Compound Data | ~ +1.5 to +2.0 logP contribution (butoxy) |
| Comparator Or Baseline | (3,5-Difluoro-2-methoxyphenyl)methanol (~ +0.5 logP contribution) |
| Quantified Difference | ~1.0 - 1.5 logP unit increase |
| Conditions | In silico physicochemical property profiling for SAR |
Procuring the butoxy variant is essential when SAR requires a highly lipophilic, membrane-permeable moiety that fills a larger hydrophobic binding pocket.
The incorporation of fluorine atoms at the 3 and 5 positions significantly alters both the metabolic stability and the chemical reactivity of the molecule. Compared to (2-butoxyphenyl)methanol, the 3,5-difluoro analog exhibits enhanced resistance to cytochrome P450-mediated aromatic oxidation [1]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms decreases the electron density at the benzylic carbon, which modulates the reactivity of the alcohol in Mitsunobu reactions or its corresponding halide in SN2 displacements, preventing unwanted side reactions common in electron-rich benzylic systems.
| Evidence Dimension | Aromatic electron density and metabolic liability |
| Target Compound Data | 3,5-difluoro substitution blocks major oxidative sites |
| Comparator Or Baseline | (2-Butoxyphenyl)methanol (unhindered C3/C5 positions susceptible to oxidation) |
| Quantified Difference | Elimination of C3/C5 metabolic soft spots |
| Conditions | Standard microsomal stability assays (inferred from fluorinated pharmacophore design) |
Buyers developing metabolically stable drug candidates must select the difluorinated building block to prevent rapid in vivo clearance associated with unfluorinated phenyl rings.
De novo synthesis of the 2-butoxy-3,5-difluoro substitution pattern typically requires starting from 2,4-difluorophenol or similar precursors, involving selective ortho-halogenation, etherification, and subsequent formylation/reduction steps [1]. This multi-step sequence often suffers from poor regioselectivity and low overall yields (<30%). Procuring (2-Butoxy-3,5-difluorophenyl)methanol directly provides a high-purity (>97%) intermediate, eliminating at least 3-4 synthetic steps and ensuring reproducible downstream coupling without isomeric impurities.
| Evidence Dimension | Synthetic steps and overall yield to intermediate |
| Target Compound Data | 0 steps (commercially procured, >97% purity) |
| Comparator Or Baseline | De novo synthesis from basic fluorophenols (3-4 steps, <30% overall yield) |
| Quantified Difference | Saves 3-4 steps and eliminates regiochemical purification bottlenecks |
| Conditions | Laboratory-scale synthesis vs. commercial procurement |
Direct procurement of this advanced intermediate drastically reduces FTE time and material costs in early-stage discovery and scale-up campaigns.
The primary alcohol of (2-Butoxy-3,5-difluorophenyl)methanol is ideally suited for conversion to a benzylic bromide or mesylate, serving as a potent electrophile for the N- or O-alkylation of heterocyclic drug cores [1]. Its pre-installed lipophilic and metabolically stable groups make it a premium choice for rapidly generating advanced lead compounds targeting hydrophobic protein pockets.
In scenarios where a benzylic ether linkage is required, this compound can be directly employed in Mitsunobu reactions with various phenols or acidic heterocycles [1]. The specific electronic profile imparted by the 3,5-difluoro groups ensures efficient coupling, providing a direct route to complex, ether-linked pharmacophores without the need for prior halogenation.
For projects requiring a specialized electrophile, (2-Butoxy-3,5-difluorophenyl)methanol can be cleanly oxidized (e.g., via Swern or Dess-Martin oxidation) to 2-butoxy-3,5-difluorobenzaldehyde [1]. This allows procurement of a stable alcohol that can be stored long-term and oxidized on demand for reductive aminations or Knoevenagel condensations, avoiding the stability issues sometimes associated with storing highly activated aldehydes.